molecular formula C8H17NO2 B1530617 [4-(Methoxymethyl)oxan-4-yl]methanamine CAS No. 1267093-61-7

[4-(Methoxymethyl)oxan-4-yl]methanamine

Cat. No. B1530617
CAS RN: 1267093-61-7
M. Wt: 159.23 g/mol
InChI Key: WYCQVILRXOLJBC-UHFFFAOYSA-N
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Description

“[4-(Methoxymethyl)oxan-4-yl]methanamine” is a chemical compound with the CAS Number: 1267093-61-7 . It has a molecular weight of 159.23 . The IUPAC name for this compound is [4-(methoxymethyl)tetrahydro-2H-pyran-4-yl]methanamine . It is available in liquid form .

Physical and Chemical Properties The compound is a liquid at room temperature . Its InChI Code is 1S/C8H17NO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-7,9H2,1H3 .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activities : A study reported the design, synthesis, and antimicrobial evaluation of new quinoline derivatives carrying 1,2,3-triazole moiety, starting from 4-methoxyaniline. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, highlighting their potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

  • Chemical Sensing : Research on 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine revealed it as a highly selective chemosensor for Ag(+) ions, with a strong fluorescent enhancement upon binding. This indicates its potential use in detecting silver ions in environmental and biological samples (Tharmaraj, Devi, & Pitchumani, 2012).

Environmental Science Applications

  • Degradation of UV Filters : A study on the degradation products of Benzophenone-3 in chlorinated seawater swimming pools demonstrated the formation of brominated disinfection byproducts, which are more toxic than chlorinated ones. This research is crucial for understanding the environmental impact of sunscreen chemicals in marine environments (Manasfi et al., 2015).

Organic Synthesis and Catalysis

  • Methoxamine Synthesis : An innovative biocatalytic method was developed for the production of methoxamine, demonstrating the synthesis of its four stereoisomers through a 1-pot 2-step cascade reaction. This showcases the efficiency and versatility of biocatalysis in synthesizing complex molecules (Erdmann et al., 2019).

  • Transition-Metal-Catalyzed Utilization of Methanol : Highlighting the role of methanol as a sustainable C1 source in organic synthesis, this research emphasizes its use in forming carbon-carbon, nitrogen, and oxygen bonds, critical for the synthesis of value-added chemicals and pharmaceuticals (Natte, Neumann, Beller, & Jagadeesh, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

[4-(methoxymethyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCQVILRXOLJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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